molecular formula C24H16F3N3 B10934112 3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10934112
M. Wt: 403.4 g/mol
InChI Key: DVYZNTINEPFSQY-UHFFFAOYSA-N
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Description

3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a naphthalen-1-yl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the pyrazolo[3,4-b]pyridine core structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group, naphthalen-1-yl group, and phenyl group

Properties

Molecular Formula

C24H16F3N3

Molecular Weight

403.4 g/mol

IUPAC Name

3-methyl-6-naphthalen-1-yl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C24H16F3N3/c1-15-22-20(24(25,26)27)14-21(19-13-7-9-16-8-5-6-12-18(16)19)28-23(22)30(29-15)17-10-3-2-4-11-17/h2-14H,1H3

InChI Key

DVYZNTINEPFSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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